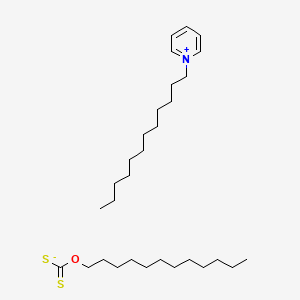

Pyridinium, 1-lauryl-, laurylxanthate

Description

Contextualization within Supramolecular and Organometallic Chemistry

Supramolecular Chemistry: The structure of Pyridinium (B92312), 1-lauryl-, laurylxanthate, with its distinct ionic and organic components, makes it a candidate for studies in supramolecular chemistry. This field explores the non-covalent interactions between molecules, which govern the formation of larger, organized structures. The 1-laurylpyridinium cation, possessing a hydrophobic lauryl chain and an aromatic pyridinium headgroup, can participate in hydrophobic interactions and π-π stacking. The laurylxanthate anion can engage in hydrogen bonding and coordination with metal ions. The interplay of these forces can lead to the formation of micelles, vesicles, or liquid crystals in solution.

Organometallic Chemistry: In organometallic chemistry, xanthate ligands are well-known for their ability to form stable complexes with a wide range of transition metals. The two sulfur atoms of the xanthate group can chelate to a metal center, forming a four-membered ring. These metal-xanthate complexes have applications in catalysis, materials science, and as precursors for metal sulfide (B99878) nanoparticles. The lauryl group in the laurylxanthate anion of Pyridinium, 1-lauryl-, laurylxanthate can influence the solubility and reactivity of such organometallic complexes in organic solvents.

The Significance of Xanthate and Pyridinium Moieties in Complex Chemical Systems

The xanthate moiety is a powerful functional group in synthetic chemistry. Xanthates are key intermediates in the Barton-McCombie deoxygenation of alcohols and are used in radical polymerization processes known as RAFT (Reversible Addition-Fragmentation chain Transfer). The presence of the lauryl group (a C12 alkyl chain) in laurylxanthate imparts significant surface-active properties, making it useful in applications such as froth flotation for the separation of minerals.

The pyridinium moiety , specifically the 1-laurylpyridinium cation, is a type of cationic surfactant. sigmaaldrich.comscbt.com The pyridinium ring is aromatic and can be involved in various non-covalent interactions. longdom.org The long lauryl chain provides a hydrophobic character, allowing for the formation of micelles in aqueous solutions. researchgate.net Pyridinium-based ionic liquids are a class of molten salts with low melting points, which are explored as green solvents and electrolytes in electrochemical applications due to their thermal stability and tunable physicochemical properties. nih.govresearchgate.netnih.gov The properties of these ionic liquids can be fine-tuned by altering the alkyl chain length on the pyridinium cation and by the choice of the anion. longdom.org

The combination of these two moieties in this compound results in a compound with potential as a functional ionic liquid or a building block for more complex supramolecular assemblies.

Detailed Research Findings

While specific research on this compound is limited, the general properties of its constituent ions are well-documented.

Physicochemical Properties of Constituent Ions

The following table summarizes some of the known properties of the 1-laurylpyridinium cation, often studied as its chloride salt, and general characteristics of xanthates.

| Property | 1-Laurylpyridinium Cation (as Chloride Salt) | Laurylxanthate Anion (General) |

| Molar Mass | 283.88 g/mol (anhydrous) scbt.com | Varies with counter-ion |

| Appearance | Liquid crystal sigmaaldrich.com | Yellowish solid (as alkali salt) |

| Melting Point | 66-70 °C sigmaaldrich.com | Varies |

| Solubility | Soluble in water, forming micelles researchgate.net | Soluble in organic solvents and water (as alkali salt) |

| Key Feature | Cationic surfactant sigmaaldrich.com | Dithiocarbonate functionality, metal ligand |

Synthesis and Reactions

The synthesis of this compound would likely involve a two-step process. First, the quaternization of pyridine (B92270) with 1-chlorododecane (B51209) (lauryl chloride) would yield 1-laurylpyridinium chloride. Second, an anion exchange reaction between 1-laurylpyridinium chloride and a laurylxanthate salt (such as potassium laurylxanthate) would produce the target compound.

Potassium laurylxanthate can be synthesized by the reaction of dodecanol (B89629) (lauryl alcohol) with carbon disulfide in the presence of potassium hydroxide (B78521).

The chemical reactivity of this compound would be dictated by its constituent ions. The laurylxanthate anion can undergo oxidation to form a dixanthogen (B1670794) or react with electrophiles. As a ligand, it can coordinate to metal ions to form various organometallic complexes. The 1-laurylpyridinium cation is relatively stable but can be involved in various intermolecular interactions as described above.

Properties

CAS No. |

14917-96-5 |

|---|---|

Molecular Formula |

C30H55NOS2 |

Molecular Weight |

509.9 g/mol |

IUPAC Name |

dodecoxymethanedithioate;1-dodecylpyridin-1-ium |

InChI |

InChI=1S/C17H30N.C13H26OS2/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-2-3-4-5-6-7-8-9-10-11-12-14-13(15)16/h11,13-14,16-17H,2-10,12,15H2,1H3;2-12H2,1H3,(H,15,16)/q+1;/p-1 |

InChI Key |

DJNSDWHPPULRBU-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC=CC=C1.CCCCCCCCCCCCOC(=S)[S-] |

Origin of Product |

United States |

Synthetic Methodologies for Pyridinium, 1 Lauryl , Laurylxanthate and Analogues

Precursor Synthesis and Functionalization Routes

The successful synthesis of the target ionic liquid is contingent upon the high-purity preparation of its constituent ions.

The 1-laurylpyridinium cation is typically synthesized via a quaternization reaction, a classic example of an SN2 reaction known as the Menshutkin reaction. This process involves the alkylation of pyridine (B92270) with a lauryl halide, most commonly 1-bromododecane (B92323) or 1-chlorododecane (B51209). clockss.orgrsc.org

The reaction can be summarized as follows: C₅H₅N + C₁₂H₂₅Br → [C₅H₅N(C₁₂H₂₅)]⁺Br⁻

This reaction can be conducted under solvent-free conditions or in the presence of a suitable solvent such as acetone, acetonitrile, or toluene (B28343) to facilitate miscibility and control reaction temperature. srce.hrresearchgate.net Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. srce.hr

Table 1: Comparison of Synthetic Methods for 1-laurylpyridinium bromide

| Method | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Toluene | 80 °C | 5 h | Good | nih.gov |

| Microwave Irradiation | Acetone | N/A | < 1 h | High | srce.hr |

Upon completion, the resulting 1-laurylpyridinium halide salt is often purified by recrystallization to remove unreacted starting materials. google.com

The laurylxanthate anion (dodecyl xanthate) is prepared from lauryl alcohol (1-dodecanol), carbon disulfide (CS₂), and a strong base, typically potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). google.comgoogle.com

The synthesis proceeds in two main steps:

Formation of an alkoxide from lauryl alcohol and the base.

Nucleophilic attack of the alkoxide on the carbon of carbon disulfide.

This reaction is typically carried out in a solvent to manage the reaction medium and temperature. google.comgoogle.com Tetrahydrofuran has been identified as a suitable reaction medium, allowing for high purity and yield of the resulting xanthate salt. google.com The temperature is generally kept low (e.g., 5-20°C) during the addition of carbon disulfide to control the exothermic reaction. google.comgoogle.com The final product, potassium or sodium laurylxanthate, can be isolated by distillation of the solvent and drying. google.com

Table 2: Typical Reaction Conditions for Sodium Laurylxanthate Synthesis

| Reactants | Solvent | Temperature | Reaction Time | Purity | Yield | Reference |

|---|

Reaction Pathways for Target Compound Formation

With both the cationic and anionic precursors in hand, the final step is to combine them to form Pyridinium (B92312), 1-lauryl-, laurylxanthate. This is achieved through an anion exchange reaction, also known as a salt metathesis reaction. acs.orgwikipedia.org

Salt metathesis is a process in which the cations and anions of two ionic compounds exchange partners. wikipedia.org The reaction is driven forward by the formation of a product that is insoluble in the reaction medium, effectively removing it from the equilibrium. acs.orgresearchgate.net

In this specific synthesis, an aqueous solution of 1-laurylpyridinium bromide is mixed with an aqueous solution of potassium laurylxanthate: [C₅H₅N(C₁₂H₂₅)]⁺Br⁻(aq) + C₁₂H₂₅OCS₂K(aq) → [C₅H₅N(C₁₂H₂₅)]⁺[C₁₂H₂₅OCS₂]⁻(s/l) + KBr(aq)

The target ionic liquid, Pyridinium, 1-lauryl-, laurylxanthate, is significantly more hydrophobic than the inorganic salt byproduct (KBr). This difference in polarity and solubility is the driving force for the reaction. rsc.org The ionic liquid will typically precipitate or form a separate liquid phase that can be easily separated from the aqueous solution containing the dissolved potassium bromide. rsc.orgrsc.org

The efficiency of this exchange is governed by the solid-liquid or liquid-liquid equilibria between the four ionic species involved. acs.org

Maximizing the yield and purity of the final ionic liquid is a critical aspect of the synthesis. azom.com Several factors must be carefully controlled:

Purity of Precursors : The purity of the starting 1-laurylpyridinium halide and the alkali metal laurylxanthate is paramount. Impurities from the initial steps can carry through to the final product. researchgate.netresearchgate.net

Stoichiometry : Using a precise stoichiometric ratio of the two precursor salts is essential to ensure complete reaction and minimize contamination of the product with unreacted starting materials.

Solvent Choice : While often performed in water, the choice of solvent can influence the ease of separation. For some metathesis reactions, performing the reaction in a solvent where the inorganic byproduct (e.g., KBr) has very low solubility can lead to its precipitation and easy removal by filtration. wikipedia.org

Washing and Purification : After the initial separation, the ionic liquid product must be thoroughly washed to remove any remaining inorganic salt impurities. Deionized water is typically used for this purpose. The washing process is repeated until tests for the halide ion (e.g., with silver nitrate) are negative. rsc.org

Drying : Due to the hygroscopic nature of many ionic liquids, rigorous drying under vacuum is a crucial final step to remove residual water, which can significantly affect the physical properties of the product. researchgate.net

Alternative purification methods, such as using anion exchange resins, can also be employed to remove halide impurities effectively. acs.orgresearchgate.net

Green Chemistry Approaches in Synthesis

The synthesis of ionic liquids, often touted as "green solvents," can sometimes involve processes that are not environmentally benign. mudring.org Therefore, applying the principles of green chemistry to their synthesis is an active area of research.

Solvent Reduction : Performing the initial quaternization reaction under solvent-free conditions is a key green approach. researchgate.netacs.org For the metathesis step, using water as the solvent is preferred over organic solvents due to its low cost, non-toxicity, and non-flammability. pharmacyjournal.in

Energy Efficiency : Utilizing microwave irradiation or ultrasound for the quaternization step can significantly reduce energy consumption and reaction times compared to conventional heating. srce.hrresearchgate.net

Atom Economy : Salt metathesis reactions generally have good atom economy, as all ions are incorporated into the products. However, the formation of a salt byproduct is inherent.

Waste Reduction : A novel approach involves a "solvent-free" metathesis where halide-based ionic liquids are converted to non-halide versions using Brønsted acids and alcohols, allowing for the recovery and reuse of alkyl halides. acs.org Another strategy uses saturated aqueous solutions to promote the metathesis reaction, leading to spontaneous phase separation and easy recycling of the inorganic byproduct solution. rsc.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly. mudring.org

Advanced Spectroscopic and Mechanistic Elucidation

Dynamic Spectroscopic Studies for Reaction Monitoring

In-situ Spectroscopy for Understanding Reaction Kinetics

No in-situ spectroscopic studies monitoring the formation or reactions of Pyridinium (B92312), 1-lauryl-, laurylxanthate have been found in the public domain. Such studies would be valuable for understanding the kinetics of its synthesis, which likely involves the reaction of 1-laurylpyridinium halide with a laurylxanthate salt.

Time-Resolved Spectroscopic Investigations

There is no available information on time-resolved spectroscopic investigations of Pyridinium, 1-lauryl-, laurylxanthate. These advanced techniques could potentially be used to study the excited-state dynamics or photochemical reactions of the compound, but no such research has been published.

Computational and Theoretical Chemistry of Pyridinium, 1 Lauryl , Laurylxanthate

Quantum Chemical Calculations of Electronic Structure

No published studies were found that specifically detail the electronic structure of Pyridinium (B92312), 1-lauryl-, laurylxanthate using quantum chemical methods.

There is no available research applying DFT methods to analyze the molecular orbitals or charge distribution of this compound.

A search for high-level electronic structure determinations using ab initio methods for Pyridinium, 1-lauryl-, laurylxanthate yielded no results.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No literature is available on the use of molecular dynamics simulations to study the conformational analysis or intermolecular interactions of this compound.

There are no specific force fields published that have been parameterized for the this compound system.

No studies were found that simulate the effect of solvents on the molecular conformation of this specific compound.

Theoretical Models of Chemical Reactivity and Transformation Mechanisms

There is no available research that proposes or validates theoretical models for the chemical reactivity or transformation mechanisms of this compound.

Frontier Molecular Orbital Theory Applied to Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. ucsb.edu It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com For "this compound," an ionic compound, the primary reactive interaction would be between the HOMO of the laurylxanthate anion and the LUMO of the 1-laurylpyridinium cation.

The HOMO of the laurylxanthate anion is expected to be localized on the sulfur atoms of the xanthate group, which are the most electron-rich and nucleophilic sites. The LUMO of the 1-laurylpyridinium cation, conversely, would be situated on the pyridinium ring, rendering it susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the compound's stability and reactivity. A smaller gap generally implies higher reactivity.

In larger molecules, such as those with long alkyl chains like the lauryl group, the FMOs can become delocalized over a significant portion of the molecule. acs.orgnih.gov This delocalization can influence the specificity of reactive sites. Computational studies on similar long-chain N-alkyl pyridinium salts have shown that the alkyl chain length can affect the electronic properties of the pyridinium ring. researchgate.net

A hypothetical reaction pathway could involve the interaction of the laurylxanthate anion with an electrophile. In this scenario, the HOMO of the laurylxanthate would interact with the LUMO of the electrophile. The regioselectivity of such a reaction would be dictated by the regions of highest electron density in the HOMO of the xanthate.

Conversely, in a reaction with a nucleophile, the LUMO of the 1-laurylpyridinium cation would be the key orbital, with the reaction likely occurring at the positions on the pyridinium ring with the largest LUMO coefficients.

Table 1: Frontier Molecular Orbital (FMO) Interactions

| Reactant A | Reactant B | Interacting Orbitals | Nature of Interaction |

|---|---|---|---|

| Laurylxanthate Anion | Electrophile | HOMO of Xanthate, LUMO of Electrophile | Nucleophilic Attack |

Transition State Theory in Complex Organometallic Reactions

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. taylorfrancis.com While specific TST studies on "this compound" are not available, the principles of TST can be applied to hypothetical organometallic reactions involving the laurylxanthate ligand.

Xanthates are well-known for their ability to act as ligands in organometallic complexes. scielo.br A hypothetical reaction could involve the substitution of a ligand on a metal center by the laurylxanthate anion. The reaction would proceed through a transition state where the bond to the leaving ligand is partially broken and the bond to the incoming laurylxanthate is partially formed.

Computational methods, such as Density Functional Theory (DFT), can be used to locate and characterize the geometry and energy of this transition state. scielo.br The activation energy for the reaction, which determines the reaction rate, is the difference in energy between the reactants and the transition state.

Several factors can influence the transition state in such a reaction:

Steric Effects: The bulky lauryl groups on both the pyridinium cation and the xanthate anion could sterically hinder the approach to a metal center, thereby increasing the energy of the transition state and slowing down the reaction rate.

Electronic Effects: The electron-donating ability of the xanthate ligand would influence the stability of the transition state.

Solvent Effects: If the reaction is carried out in a solvent, the polarity and coordinating ability of the solvent can significantly affect the energies of the reactants and the transition state.

The entropy of activation is another important parameter in TST, particularly for complex reactions in condensed phases. mdpi.com The formation of a more ordered transition state from less ordered reactants would result in a negative entropy of activation, which would decrease the reaction rate.

Table 2: Factors Influencing Transition State in a Hypothetical Ligand Substitution Reaction

| Factor | Description | Potential Impact on Reaction Rate |

|---|---|---|

| Steric Hindrance | The lauryl groups impede the approach of the xanthate to the metal center. | Decrease |

| Electronic Properties | The electron-donating nature of the xanthate ligand stabilizes the transition state. | Increase |

| Solvent Polarity | A polar solvent may stabilize charged reactants more than the transition state. | Decrease |

Mechanisms of Interaction in Advanced Chemical Systems

Role as a Precursor in the Synthesis of Novel Chemical Entities

The bifunctional nature of Pyridinium (B92312), 1-lauryl-, laurylxanthate, possessing both a reactive pyridinium cation and a coordinating xanthate anion, positions it as a valuable precursor in the synthesis of new materials with tailored properties.

While direct synthesis of MOFs using Pyridinium, 1-lauryl-, laurylxanthate has not been extensively documented, the individual components suggest a strong potential for its use in constructing coordination polymers. Pyridinium-based ionic liquids have been successfully employed in the ionothermal synthesis of MOFs, where they can act as solvents, templates, or even as charge-balancing cations within the framework structure. iaea.orgacs.orgmdpi.com The pyridinium moiety can be functionalized to act as a ligand itself, coordinating to metal centers.

The laurylxanthate anion is a well-known coordinating ligand for a variety of transition metals. researchgate.netresearchgate.net Xanthate ligands can coordinate to metal centers in a bidentate chelating or a bridging fashion, leading to the formation of extended one-, two-, or three-dimensional networks. researchgate.netresearchgate.net The combination of a templating pyridinium cation and a coordinating xanthate anion in a single compound could offer a synergistic approach to the design of novel MOFs with specific topologies and functionalities. The long lauryl chains could also play a role in templating porosity or in creating hydrophobic pockets within the framework.

Table 1: Potential Coordination Modes of Laurylxanthate in MOF Synthesis

| Coordination Mode | Description | Potential Impact on MOF Structure |

| κ²S,S'-chelating | Both sulfur atoms of the xanthate group coordinate to a single metal center, forming a four-membered ring. | Formation of discrete metal complexes or nodes within the MOF. |

| κS-monodentate | Only one sulfur atom of the xanthate group coordinates to a metal center. | Can lead to more open framework structures. |

| κS:κS'-bridging | The two sulfur atoms of the xanthate group bridge between two different metal centers. | Promotes the formation of extended, higher-dimensional frameworks. |

This compound can potentially participate in controlled polymerization processes through both its cationic and anionic components. Pyridinium salts are known to be involved in various polymerization reactions. They can act as initiators in cationic polymerization, particularly after undergoing a single-electron reduction to form a radical cation. itu.edu.tracs.org Furthermore, pyridinium salts have been utilized as catalysts or reagents in photoredox-mediated radical polymerization. rsc.org

The laurylxanthate anion is a key component in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled radical polymerization. wikipedia.orgrsc.org Xanthates can act as chain transfer agents, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersities. nih.gov The presence of both a potential cationic initiator/catalyst and a RAFT agent in one molecule suggests that this compound could be a versatile compound in the field of polymer synthesis, potentially enabling the preparation of complex polymer architectures.

Fundamental Principles of Self-Assembly in Non-Aqueous or Low-Polarity Media

As an amphiphilic ionic liquid, this compound is expected to exhibit rich self-assembly behavior in non-aqueous or low-polarity media, driven by the solvophobic interactions of its hydrocarbon tails and the electrostatic interactions of its ionic head groups.

In non-polar organic solvents, surfactants like this compound tend to form reverse micelles, where the polar pyridinium and xanthate head groups form a core, and the hydrophobic lauryl chains extend into the surrounding solvent. magtech.com.cnresearchgate.netarxiv.org The formation of these aggregates is a spontaneous process driven by the desire to minimize the unfavorable interactions between the ionic head groups and the non-polar solvent.

The critical micelle concentration (CMC), the concentration at which micelles begin to form, is influenced by factors such as the nature of the solvent, temperature, and the presence of any additives. nih.govresearchgate.net The geometry of the aggregates, whether spherical reverse micelles, cylindrical micelles, or vesicles (bilayer structures enclosing a solvent core), depends on the packing parameter of the surfactant, which is related to the relative sizes of the head group and the tail. Given the bulky nature of both the pyridinium head group and the laurylxanthate anion, and the presence of two long alkyl chains, the formation of vesicles or other complex phases is plausible.

Table 2: Expected Self-Assembly Behavior in Low-Polarity Solvents

| Solvent Polarity | Expected Aggregate Structure | Driving Force |

| Non-polar (e.g., hexane) | Reverse Micelles / Vesicles | Solvophobic interactions of the lauryl chains and ion-pairing of the head groups. |

| Low-polarity (e.g., chloroform) | Swollen Micelles / Complex Phases | A balance of solvophobic and solvophilic interactions. |

Beyond simple micellization, the specific interactions between the pyridinium cation and the laurylxanthate anion can lead to the formation of more complex supramolecular architectures. The pyridinium ring is known to participate in various non-covalent interactions, including π-π stacking, cation-π interactions, and hydrogen bonding (if appropriate functional groups are present). nih.gov

The xanthate anion can act as a hydrogen bond acceptor and can also participate in anion-π interactions with the electron-deficient pyridinium ring. These directional interactions, in concert with the van der Waals forces between the lauryl chains, can lead to the formation of ordered structures such as liquid crystalline phases. nih.govnih.gov The interplay of these various intermolecular forces can be tuned by changing the solvent or temperature, allowing for control over the resulting supramolecular assembly.

Catalytic Roles in Homogeneous and Heterogeneous Reactions

The chemical functionalities present in this compound suggest its potential application as a catalyst in a variety of chemical transformations.

Pyridinium salts have been widely explored as organocatalysts. acs.orgresearchgate.net They can act as phase transfer catalysts, facilitating the reaction between reactants in immiscible phases. jst.go.jp The pyridinium cation can also act as a Lewis acid, activating substrates towards nucleophilic attack. In recent years, pyridinium salts have gained prominence as precursors for N-heterocyclic carbenes (NHCs) and as photoredox catalysts. nih.govacs.org

The xanthate moiety can also play a role in catalysis. Xanthates have been used in radical-mediated reactions, where they can act as radical precursors or as part of a catalytic cycle. acs.orgresearchgate.netresearchgate.net For instance, under photoredox conditions, xanthates can generate carbon-centered radicals for C-C bond formation. acs.org The combination of a pyridinium cation and a xanthate anion in a single molecule could lead to synergistic catalytic effects, where one component activates a substrate and the other participates in the bond-forming step. The long alkyl chains could also serve to create a microenvironment that enhances the reaction rate or selectivity.

Table 3: Potential Catalytic Applications

Mechanistic Studies of Catalytic Cycle Initiation

There is currently no specific research available that details the mechanistic studies of catalytic cycle initiation for "this compound." However, an examination of its constituent ions, the 1-laurylpyridinium cation and the laurylxanthate anion, allows for a theoretical discussion of potential, yet unproven, catalytic pathways.

Pyridinium-based ionic liquids are noted for their potential to act as Brønsted or Lewis acids in catalytic applications. ionike.comnih.gov The acidity of the pyridinium cation can be a key factor in initiating catalytic cycles, often through the protonation of a substrate. For instance, in reactions like esterification or Mannich reactions, the pyridinium ion could activate a carbonyl group, making it more susceptible to nucleophilic attack. ionike.comacs.org Some pyridinium salts have also been investigated in photochemical applications, where they can form charge-transfer complexes that are activated by visible light to initiate a reaction. nih.gov

On the other hand, xanthate anions are well-known for their role as ligands in transition metal catalysis and their utility in radical chemistry. acs.orgrsc.org In the context of photoredox catalysis, xanthates can be activated to generate carbon-centered radicals, which then participate in a catalytic cycle, often involving a metal like nickel. acs.orgresearchgate.net The initiation step in such a cycle would involve the fragmentation of the xanthate to produce the reactive radical species.

For "this compound," a hypothetical catalytic cycle could be initiated through pathways involving either the cation, the anion, or a synergistic interaction. However, without experimental evidence, any proposed mechanism remains speculative.

Table 1: General Catalytic Applications of Pyridinium Salts and Xanthates

| Compound Class | Catalytic Role | Example Reactions | Initiation Mechanism (General) |

| Pyridinium Salts | Brønsted/Lewis Acid | Mannich Reaction, Esterification, Alkylation | Substrate Protonation/Activation ionike.comnih.govacs.org |

| Photochemical | α-alkylation of aldehydes | Light-activated charge-transfer complex nih.gov | |

| Xanthates | Radical Precursor | Csp³–Csp² Cross-Coupling | Photoredox-initiated C-S or C-O bond cleavage acs.orgresearchgate.net |

| Ligand in Complexes | Vinyl Ester Synthesis, Cyclopropanation | Coordination to a metal center (e.g., Ruthenium) rsc.org |

This table presents generalized information for the classes of compounds and not specific data for this compound.

Ligand Exchange Dynamics in Catalytic Species

Similar to the initiation mechanisms, there is no direct research on the ligand exchange dynamics for catalytic species involving "this compound." The discussion must, therefore, be based on the general behavior of xanthates as ligands in coordination chemistry.

Xanthate ligands are known to coordinate with metal ions primarily through their two sulfur atoms, acting as bidentate chelating or bridging ligands. researchgate.netorientjchem.org The stability and lability of the metal-xanthate bond are crucial for any catalytic cycle that involves the xanthate as a ligand. Ligand exchange, where the xanthate displaces or is displaced by another molecule at the metal center, is a fundamental step in many catalytic processes.

Theoretical studies on xanthate complexes with heavy metals have explored the thermochemical and electronic aspects of their coordination, including the substitution of aqua (water) ligands. scielo.br These studies indicate that xanthates can form stable complexes, and the dynamics of their exchange would depend on factors such as the nature of the metal ion, the solvent, and the electronic properties of the specific xanthate. In ruthenium-diphosphine complexes bearing xanthate ligands, the xanthate moiety was found to be quite stable, with the starting complexes remaining largely unaltered even under harsh thermal conditions in certain catalytic tests. rsc.org

If "this compound" were to be used in a system with a transition metal catalyst, the laurylxanthate anion would be the species participating in ligand exchange. Its long lauryl chain could influence its solubility and steric profile, potentially affecting the dynamics of coordination and dissociation from a metal center. However, without specific experimental data, the rate and mechanism of such an exchange for this particular compound remain unknown.

Table 2: Coordination Properties of Xanthate Ligands

| Property | Description | Significance in Catalysis |

| Coordination Modes | Typically bidentate chelating (κ²S,S') or bridging (κS:κS'). researchgate.net | Determines the geometry and stability of the catalytic intermediate. |

| Bonding | Forms bonds with metal ions through the two sulfur atoms. orientjchem.org | The strength of the M-S bond influences ligand lability and exchange rates. |

| Electronic Effects | The organic group on the xanthate can influence electron density on the sulfur atoms. | Modulates the stability of the metal complex and its reactivity. |

| Steric Hindrance | The size of the organic group (e.g., lauryl) can impact the accessibility of the metal center. | Can influence substrate binding and product release. |

This table presents generalized information for xanthate ligands and not specific data for this compound.

Derivatives and Analogues of Pyridinium, 1 Lauryl , Laurylxanthate

Synthesis and Mechanistic Evaluation of Structurally Modified Analogues

The length of the alkyl chain on the xanthate moiety is a critical determinant of the compound's hydrophobicity and, consequently, its interaction with nonpolar environments. Studies on other metal xanthates have demonstrated that varying the alkyl chain length can significantly impact their properties and applications. For instance, in the context of mineral flotation, the flotation performance of xanthate derivatives generally increases with the length of the alkyl chain, following the order of amyl xanthate > isobutyl xanthate > ethyl xanthate. researchgate.netcurtin.edu.au This trend is attributed to the increased hydrophobicity conferred by the longer alkyl chains.

Similarly, in the synthesis of lead sulfide (B99878) (PbS) nanocrystals from lead(II) alkylxanthates, the size of the resulting nanocrystals was found to be influenced by the precursor's alkyl chain length, with longer chains leading to smaller nanocrystals. rsc.org

Drawing parallels to Pyridinium (B92312), 1-lauryl-, laurylxanthate, it can be inferred that analogues with varying alkyl chain lengths on the xanthate portion would exhibit a range of hydrophobic characteristics. A systematic study could involve the synthesis of a homologous series of pyridinium, 1-lauryl-, R-xanthates, where R is varied from shorter alkyl chains (e.g., ethyl, propyl, butyl) to longer chains (e.g., hexyl, octyl).

Table 1: Predicted Influence of Xanthate Alkyl Chain Length on Analogue Properties

| Alkyl Chain on Xanthate (R) | Predicted Hydrophobicity | Potential Impact on Reactivity |

| Ethyl | Lower | Enhanced solubility in polar solvents |

| Butyl | Moderate | Balanced solubility in various media |

| Hexyl | Higher | Increased interaction with nonpolar surfaces |

| Octyl | Highest | Stronger self-assembly and micellar formation |

The synthesis of these analogues would likely follow the general principles of xanthate formation, reacting the corresponding alcohol with carbon disulfide in the presence of a base, followed by reaction with 1-laurylpyridinium chloride. Mechanistic evaluation would involve kinetic studies and spectroscopic analysis to understand how the alkyl chain length influences reaction rates and pathways. For example, studies on the enthalpy of adsorption for xanthate homologues on mineral surfaces have shown a positive correlation between increasing chain length and both the enthalpy of adsorption and microflotation recoveries. researchgate.net A similar trend could be expected for the interaction of these analogues with various substrates.

The electronic and steric nature of substituents on the pyridinium ring can profoundly influence the reactivity and stability of the cation. The introduction of electron-donating or electron-withdrawing groups can alter the charge distribution within the pyridinium ring, thereby affecting its interaction with the laurylxanthate counter-ion and surrounding molecules.

Research on cation-π interactions has shown that the interaction of a pyridinium cation with an aromatic ring is highly sensitive to the π-electron density. nih.gov Electron-donating substituents on the aromatic ring lead to a strong attractive interaction, while electron-withdrawing groups result in a repulsive interaction. nih.gov This principle can be applied to the intramolecular and intermolecular interactions within and between Pyridinium, 1-lauryl-, laurylxanthate analogues.

A systematic investigation would involve synthesizing analogues with various substituents (e.g., -CH₃, -OCH₃, -Cl, -NO₂) at different positions on the pyridinium ring. The synthesis of such derivatives can be achieved through various methods, including transition-metal-catalyzed cyclization and cross-coupling reactions. nih.gov

Table 2: Predicted Effects of Substituents on the Pyridinium Ring

| Substituent | Electronic Effect | Predicted Impact on Cation Reactivity |

| -OCH₃ (Methoxy) | Electron-donating | Increased electron density, potentially stronger interaction with anions. |

| -CH₃ (Methyl) | Electron-donating | Moderate increase in electron density. |

| -H (Unsubstituted) | Neutral | Baseline reactivity. |

| -Cl (Chloro) | Electron-withdrawing | Decreased electron density, potentially weaker ionic interaction. |

| -NO₂ (Nitro) | Strongly Electron-withdrawing | Significantly decreased electron density, enhanced electrophilicity of the ring. |

The evaluation of these analogues would involve spectroscopic techniques (NMR, UV-Vis) to probe the electronic environment of the pyridinium ring and kinetic studies to measure the effect of substituents on reaction rates. For instance, studies on pyridine (B92270) derivatives have shown that the presence and position of groups like -OMe, -OH, and -NH₂ can enhance certain biological activities, while halogens or bulky groups may decrease them. nih.gov

Comparative Computational Studies of Analogues for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool for understanding the structure-reactivity relationships of this compound analogues at the molecular level. Density Functional Theory (DFT) calculations can be employed to investigate the quantum chemical properties of these compounds. researchgate.netcurtin.edu.au

By modeling the analogues with varied alkyl chain lengths on the xanthate and different substituents on the pyridinium ring, it is possible to calculate various molecular descriptors. These descriptors can then be correlated with experimentally observed reactivity.

Table 3: Key Computational Descriptors for Structure-Reactivity Analysis

| Descriptor | Information Provided | Relevance to Reactivity |

| Highest Occupied Molecular Orbital (HOMO) Energy | Electron-donating ability | Higher HOMO energy suggests greater reactivity towards electrophiles. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Electron-accepting ability | Lower LUMO energy indicates greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap generally implies higher reactivity. |

| Mulliken Atomic Charges | Charge distribution on atoms | Provides insight into electrostatic interactions and reactive sites. |

| Molecular Electrostatic Potential (MEP) | 3D charge distribution | Identifies electron-rich and electron-poor regions for predicting intermolecular interactions. |

For example, DFT studies on xanthate derivatives have been used to predict their flotation performance based on frontier orbital energies and electronic chemical potential. curtin.edu.au Similar computational studies on this compound analogues could predict how structural modifications influence their interaction with different chemical species. These theoretical insights can guide the rational design of new analogues with desired properties.

Advanced Synthetic Strategies for Complex Xanthate-Pyridinium Architectures

Moving beyond simple modifications, advanced synthetic strategies can be employed to construct more complex architectures based on the xanthate-pyridinium scaffold. These strategies could involve the incorporation of multiple xanthate or pyridinium moieties, or the integration of this ionic pair into larger supramolecular assemblies or polymeric structures.

One approach could involve the synthesis of bolaform surfactants, where a long alkyl chain is functionalized with a pyridinium xanthate headgroup at both ends. Such molecules could exhibit interesting self-assembly properties in solution.

Another avenue is the development of polymeric materials incorporating the pyridinium xanthate structure. For instance, poly(pyridinium salt)s are known to exhibit interesting properties such as lyotropic liquid-crystallinity and light-emission. nih.gov The laurylxanthate counterion could be used to modulate the solubility and processing characteristics of such polymers.

The synthesis of these complex architectures would require multi-step synthetic sequences. For example, the synthesis of phosphinic dipeptide analogues often involves a multistep preparation of individual building blocks that are combined in the final step. mdpi.com A similar modular approach could be adopted for constructing complex xanthate-pyridinium structures.

Furthermore, modern synthetic methodologies, such as click chemistry or ring-opening metathesis polymerization (ROMP), could be utilized to create well-defined and functionalized materials. The design and synthesis of such complex molecules would pave the way for novel applications in materials science and nanotechnology.

Future Directions and Emerging Research Avenues

Integration with Advanced Materials Design Principles

The amphiphilic nature of Pyridinium (B92312), 1-lauryl-, laurylxanthate, possessing both a polar pyridinium head group and nonpolar lauryl chains on both the cation and anion, makes it a prime candidate for integration into advanced materials. Its structure suggests potential applications as a specialized surfactant, ionic liquid, or surface-modifying agent.

Future research could focus on its role as a "designer" ionic liquid where the long alkyl chains can influence properties like viscosity, thermal stability, and miscibility with organic solvents. longdom.org The presence of the xanthate anion, known for its ability to bind to metal surfaces, opens avenues for its use as a corrosion inhibitor or as a capping agent in the synthesis of nanoparticles, controlling their size and stability. ppaspk.org The pyridinium cation itself is a versatile component, and its structure can be modified to fine-tune the resulting material's properties. longdom.org

The self-assembly properties of this compound in various solvents could be investigated to create novel supramolecular structures such as micelles, vesicles, or liquid crystals. researchgate.net These organized assemblies could find applications in drug delivery, templating the synthesis of porous materials, or in the formulation of specialized lubricants and coatings. The interaction of this compound with polymers could also be explored to develop new composite materials with enhanced thermal or mechanical properties.

A potential area of investigation is the use of Pyridinium, 1-lauryl-, laurylxanthate in "solvent-in-salt" systems, which have applications in energy research and chemical synthesis. nih.gov The long alkyl chains would likely create distinct nonpolar domains within the ionic medium, potentially influencing reaction pathways and product selectivity.

| Potential Application Area | Key Feature of this compound | Research Focus |

| Nanomaterial Synthesis | Xanthate anion's affinity for metals | Use as a capping and stabilizing agent for metal nanoparticles to control size and dispersibility. |

| Corrosion Inhibition | Adsorption onto metal surfaces via the xanthate group | Investigating the formation of protective films on various metals and alloys. |

| Advanced Lubricants | Ionic liquid nature and long alkyl chains | Formulation of high-performance lubricants with low volatility and high thermal stability. |

| Drug Delivery Systems | Self-assembly into micelles or vesicles | Encapsulation and targeted release of hydrophobic drug molecules. |

| Composite Materials | Interaction with polymer matrices | Development of polymer composites with modified surface properties and enhanced durability. |

Exploration of Novel Reaction Pathways and Applications in Synthetic Chemistry

The distinct functionalities within this compound—the aromatic pyridinium ring, the reactive xanthate group, and the long alkyl chains—present opportunities for exploring novel chemical transformations.

The xanthate group is a well-known precursor for radical reactions, and this reactivity could be harnessed in organic synthesis. acs.org For instance, it could be used in radical-mediated polymerization or in the formation of carbon-carbon and carbon-heteroatom bonds. The pyrolysis of xanthates is a known route to alkenes, and the specific structure of this compound could lead to interesting and potentially selective elimination pathways. researchgate.net

The pyridinium salt itself can participate in a variety of reactions. It can undergo nucleophilic substitution on the aromatic ring, and the pyridinium ring can be opened under certain conditions to yield valuable synthetic intermediates. nih.gov The photochemical transformations of pyridinium salts are also a rich area of study, leading to structurally complex molecules. researchgate.netchemrxiv.org Research could investigate how the laurylxanthate anion influences the photochemical behavior of the 1-laurylpyridinium cation.

Furthermore, the compound could be explored as a phase-transfer catalyst, where the pyridinium cation facilitates the transport of the xanthate anion or other anions between aqueous and organic phases. Its surfactant properties could also be exploited to create microemulsion reaction systems, enhancing reaction rates and selectivity. The synergistic effect of the pyridinium cation and the xanthate anion could lead to novel catalytic cycles for a range of organic transformations.

| Reaction Type | Reactive Moiety | Potential Synthetic Application |

| Radical Chemistry | Laurylxanthate | Initiation of polymerization, functionalization of organic molecules. |

| Pyrolysis | Laurylxanthate | Synthesis of specific alkenes via controlled elimination reactions. |

| Nucleophilic Aromatic Substitution | 1-Laurylpyridinium | Functionalization of the pyridine (B92270) ring to create new derivatives. |

| Photochemistry | 1-Laurylpyridinium | Synthesis of complex nitrogen-containing heterocyclic compounds. researchgate.netchemrxiv.org |

| Phase-Transfer Catalysis | Whole Molecule | Facilitating reactions between reagents in immiscible phases. |

Development of Predictive Computational Models for Complex Xanthate Systems

Given the complexity of a molecule like this compound, computational modeling will be an invaluable tool for predicting its properties and behavior, thereby guiding experimental work.

Density Functional Theory (DFT) could be employed to investigate the electronic structure, molecular geometry, and reactivity of the compound. acs.org DFT calculations can provide insights into the nature of the interaction between the 1-laurylpyridinium cation and the laurylxanthate anion, including bond lengths, bond angles, and charge distribution. This information is crucial for understanding the stability and spectroscopic properties of the compound. DFT can also be used to model reaction mechanisms, for example, to predict the most likely pathways for the thermal decomposition of the xanthate anion. acs.org

Molecular Dynamics (MD) simulations would be particularly useful for studying the bulk properties and dynamic behavior of this compound, especially if it behaves as an ionic liquid. acs.orgnih.gov MD simulations can predict properties such as density, viscosity, and diffusion coefficients. nih.gov They can also provide a detailed picture of the liquid's structure, including the formation of nonpolar domains due to the aggregation of the lauryl chains. Furthermore, MD simulations can be used to study the self-assembly of this compound into micelles or its adsorption at interfaces, which is critical for its applications as a surfactant or corrosion inhibitor. nih.gov

The development of accurate force fields for this and related long-chain ionic liquids will be a key challenge. These models need to correctly capture the complex interplay of electrostatic, van der Waals, and polarization forces. Validating these computational models against experimental data will be essential for their predictive power.

| Computational Method | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Electronic structure, optimized geometry, reaction energetics. acs.org | Understanding stability, reactivity, and spectroscopic signatures. |

| Molecular Dynamics (MD) | Bulk properties (density, viscosity), structural organization, interfacial behavior. acs.orgnih.gov | Predicting its behavior as an ionic liquid, surfactant, or surface-active agent. |

| Force Field Development | Parameters for classical simulations. | Enabling large-scale and long-time MD simulations of complex systems containing this molecule. |

Q & A

Q. What protocols ensure reproducibility in surfactant property measurements across labs?

- Methodological Answer : Adopt standardized calibration protocols (e.g., using sodium dodecyl sulfate as a CMC reference). Document environmental conditions (humidity, temperature) and instrument settings (e.g., equilibration time in tensiometry). Share raw datasets and analysis scripts via repositories like Zenodo to enable cross-validation .

Q. How can researchers critically evaluate literature claims about Pyridinium-xanthate systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.